molecular formula C10H8BrNS B1268894 4-(4-Bromophenyl)-2-methyl-1,3-thiazole CAS No. 66047-74-3

4-(4-Bromophenyl)-2-methyl-1,3-thiazole

Cat. No.: B1268894
CAS No.: 66047-74-3
M. Wt: 254.15 g/mol
InChI Key: OHDZDHHETRGNRY-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research has identified 4-(4-Bromophenyl)-2-methyl-1,3-thiazole as a tubulin inhibitor, which disrupts microtubule dynamics essential for cell division. A notable study demonstrated that derivatives of this compound exhibited moderate antiproliferative activity against various cancer cell lines. For instance, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to inhibit tubulin polymerization effectively and induce cell cycle arrest at the G2/M phase in SGC-7901 cells .

Case Study
In a study evaluating a series of N,4-diaryl-1,3-thiazole-2-amines, several compounds were synthesized that displayed significant antiproliferative effects. The most potent compound showed an IC50 value at the submicromolar level across multiple human cancer cell lines . This indicates the potential for further development into therapeutic agents targeting cancer.

Anticonvulsant Properties

Research Findings
The anticonvulsant activity of thiazole derivatives has been well-documented. Compounds containing the thiazole moiety have been shown to exhibit significant anticonvulsant effects in various models. For example, certain synthesized thiazoles demonstrated protection against seizures comparable to standard medications such as ethosuximide and sodium valproate .

Data Table: Anticonvulsant Activity Comparison

CompoundMedian Effective Dose (mg/kg)Reference Drug
Compound 1<20Ethosuximide
Compound 2Similar to Sodium ValproateSodium Valproate

Antimicrobial Activity

Antibacterial Studies
The compound has also been evaluated for its antibacterial properties. A synthesis involving 4-(4-bromophenyl)thiazol-2-amine derivatives revealed promising antimicrobial activities against various bacterial strains. The presence of electron-releasing groups on the aromatic portion significantly enhanced antibacterial efficacy .

Case Study
In one investigation, several new substituted phenylthiazol-2-amine derivatives were synthesized and tested against Staphylococcus epidermidis. Some compounds exhibited antibacterial activity comparable to norfloxacin, indicating their potential as new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazole derivatives. The substitution pattern on the thiazole ring significantly influences biological activity. For instance, para-halogenated phenyl groups have been identified as critical for enhancing anticonvulsant properties .

Data Table: Structure-Activity Relationship Insights

Substituent TypeActivity Level
Para-halogensHigh
Electron-withdrawing groupsModerate
Electron-releasing groupsVariable

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-methyl-1,3-thiazole exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)-2-methyl-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methyl group on the thiazole ring enhances its reactivity and potential as a pharmacophore .

Biological Activity

4-(4-Bromophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring with a bromophenyl group at the 4-position and a methyl group at the 2-position, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant biochemical changes. Its mechanisms can be summarized as follows:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting the growth of bacteria and fungi. It interferes with essential biological processes such as protein synthesis and cell wall formation, effectively targeting both Gram-positive and Gram-negative organisms .
  • Anticancer Activity : In cancer research, this compound has shown potential in inducing apoptosis in cancer cells. It affects key molecular pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Research Findings

Recent studies have provided insights into the efficacy of this compound across various biological contexts:

Antimicrobial Studies

A study evaluating the antimicrobial properties demonstrated that derivatives of this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida species. The effectiveness was measured using turbidimetric methods, revealing significant inhibition zones compared to control groups .

Anticancer Studies

In vitro assays on human cancer cell lines (e.g., MCF7 breast cancer cells) indicated that this compound derivatives displayed promising antiproliferative effects. The half-maximal inhibitory concentration (IC50) values were recorded in the micromolar range, suggesting substantial anticancer potential .

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Antimicrobial Resistance : A series of thiazole derivatives including this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that certain derivatives maintained efficacy against resistant strains, highlighting their role in addressing antibiotic resistance .
  • Anticancer Efficacy : In a comparative study involving various thiazole derivatives against multiple cancer cell lines (including MDA-MB-231), this compound demonstrated comparable or superior activity to established chemotherapeutics. The study emphasized its potential for development into novel anticancer therapies .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Target Organisms/Cells IC50 Values (µM) Methodology
AntimicrobialS. aureus, E. faecium, CandidaVaries (10-50)Turbidimetric method
AnticancerMCF7 (breast cancer), A172 (glioblastoma)5.03 - 7.88Sulforhodamine B assay

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-bromophenyl)-2-methyl-1,3-thiazole, and how can intermediates be characterized?

A typical synthesis involves condensation of 4-bromophenylacetamide derivatives with thiazole-forming reagents. For example, 4-(4-bromophenyl)thiazol-2-amine can be synthesized via cyclization of 2-(4-bromophenyl)acetohydrazide with thiophene-2-carboxylic acid in POCl₃, followed by purification via recrystallization . Key intermediates (e.g., hydrazides, oxadiazoles) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS to confirm regioselectivity and purity .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Standard protocols involve testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans), using agar diffusion or microdilution assays. Activity is quantified via minimum inhibitory concentration (MIC) values, with structure-activity relationships (SAR) analyzed by comparing bromophenyl derivatives against other halogenated analogs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 279.16 for C11_{11}H7_7BrN2_2S) .
  • FT-IR : Peaks at ~3100 cm1^{-1} (C-H aromatic) and ~690 cm1^{-1} (C-Br) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) reveals precise bond lengths and angles. For example, in derivatives like 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole, the dihedral angle between the bromophenyl and thiazole rings is ~15.2°, indicating partial conjugation . SHELX programs are widely used for refinement, with WinGX/ORTEP aiding visualization of anisotropic displacement parameters .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with enzymes (e.g., bacterial dihydrofolate reductase). The bromine atom’s hydrophobic pocket affinity is often a key finding .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and computes electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for SAR .

Q. How can structural analogs address contradictions in biological activity data?

Comparing isostructural derivatives (e.g., chloro vs. bromo substituents) clarifies substituent effects. For instance, 4-(4-chlorophenyl) analogs may exhibit higher antimicrobial activity due to increased electronegativity, while brominated derivatives show better pharmacokinetic profiles .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Esterification of hydroxyl groups (e.g., acetylating phenolic -OH) enhances lipophilicity .
  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility without altering bioactivity .

Q. Methodological Considerations

Q. How are reaction conditions optimized to avoid byproducts in thiazole synthesis?

  • Temperature Control : Reflux in POCl₃ at 80–90°C minimizes side reactions (e.g., over-oxidation) .
  • Catalyst Screening : Piperidine or acetic acid accelerates cyclization while reducing reaction time .

Q. What analytical workflows validate purity in complex derivatives?

  • HPLC-PDA : Reverse-phase C18 columns (gradient: 0.1% TFA in H2_2O/MeCN) separate impurities with UV detection at 254 nm .
  • Elemental Analysis : ≤0.4% deviation in C/H/N ratios confirms stoichiometric purity .

Q. How can Hirshfeld surface analysis interpret intermolecular interactions in crystals?

This method quantifies close contacts (e.g., Br···H, S···H) and π-stacking. For example, Br···H interactions (~2.9 Å) dominate in 4-(4-bromophenyl)thiazole derivatives, influencing packing efficiency and stability .

Properties

IUPAC Name

4-(4-bromophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDZDHHETRGNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347327
Record name 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66047-74-3
Record name 4-(4-Bromophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4-dibromoacetophenone (5 g, 18 mmol) in dioxane (180 ml) was added thioacetamide (6.76 g, 90 mmol), and the mixture was heated at reflux temperature for 8 hours. The reaction mixture was cooled down to room temperature, and made basic by addition of 2N NaOH aqueous solution. The whole was extracted with diethyl ether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:5) to give title compound (4.73 g, 99% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2,4′-dibromoacetophenone (5 g, 18 mmol) in dioxane (180 ml) was added thioacetamide (6.76 g, 90 mmol), and the mixture was heated at reflux temperature for 8 hours. The reaction mixture was cooled down to room temperature, and made basic by addition of 2N NaOH aqueous solution. The whole was extracted with diethyl ether. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:5) to give title compound (4.73 g, 99% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4-(4-Bromophenyl)-2-methyl-1,3-thiazole
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
4-(4-Bromophenyl)-2-methyl-1,3-thiazole

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